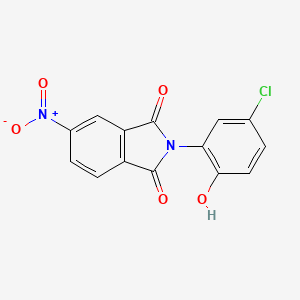![molecular formula C14H17N3OS B5782189 2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B5782189.png)
2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as IBT and has been synthesized using different methods.
Aplicaciones Científicas De Investigación
IBT has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, IBT has been shown to have anti-inflammatory and anti-cancer properties. In agriculture, IBT has been used as a fungicide and insecticide. In material science, IBT has been used as a building block for the synthesis of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of IBT is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. IBT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. IBT has also been shown to inhibit the activity of protein kinase CK2, a signaling pathway involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
IBT has been shown to have several biochemical and physiological effects. In vitro studies have shown that IBT can inhibit the growth of cancer cells and reduce the production of inflammatory mediators. In vivo studies have shown that IBT can reduce inflammation and tumor growth in animal models. However, the effects of IBT on human health are not fully understood, and further studies are needed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
IBT has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, IBT also has limitations, including its potential toxicity and limited availability.
Direcciones Futuras
There are several future directions for research on IBT. One direction is to investigate the potential use of IBT as a therapeutic agent for cancer and inflammatory diseases. Another direction is to explore the use of IBT as a building block for the synthesis of new materials with unique properties. Further studies are also needed to determine the safety and potential side effects of IBT in humans.
Conclusion:
In conclusion, IBT is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IBT has been synthesized using different methods and has been extensively studied for its potential use in medicine, agriculture, and material science. IBT has several biochemical and physiological effects, and further studies are needed to determine its safety and potential side effects in humans. There are several future directions for research on IBT, including its potential use as a therapeutic agent and as a building block for the synthesis of new materials.
Métodos De Síntesis
IBT can be synthesized using different methods, including the reaction of 4-isobutyl-1,2,4-triazole-3-thiol with 1-bromo-2-phenylethane in the presence of potassium carbonate. Another synthesis method involves the reaction of 4-isobutyl-1,2,4-triazole-3-thiol with 1-bromo-2-phenylethane in the presence of sodium hydride. Both methods result in the formation of IBT.
Propiedades
IUPAC Name |
2-[[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-10(2)8-13-15-14(17-16-13)19-9-12(18)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHEJGOSWVUEDNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC(=NN1)SCC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[1-(4-pentylphenyl)ethylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B5782116.png)

![3-phenyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5782137.png)




![1-[(3-bromo-4-methoxyphenyl)sulfonyl]azepane](/img/structure/B5782176.png)



![1-(4-fluorophenyl)-4-[(4-fluorophenyl)carbonothioyl]piperazine](/img/structure/B5782206.png)
![N'-{[(1-naphthyloxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5782210.png)